2,6-Piperazinedione,3,3-dimethyl-
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Overview
Description
2,6-Piperazinedione,3,3-dimethyl- is an organic compound with the molecular formula C6H10N2O2. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3rd and 3rd positions and two keto groups at the 2nd and 6th positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione,3,3-dimethyl- typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 2,6-Piperazinedione,3,3-dimethyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinedione,3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2,6-Piperazinedione,3,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione,3,3-dimethyl- involves its interaction with specific molecular targets and pathways. It can inhibit the production of certain enzymes and proteins, leading to its biological effects. The compound’s ability to form hydrogen bonds and π-stacking interactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: Another derivative of piperazine with similar structural features but different positional isomers.
Piperazine-2,5-dione: A simpler analog without the methyl groups, used in various chemical and biological studies
Uniqueness
2,6-Piperazinedione,3,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in research and industrial applications.
Properties
CAS No. |
101080-09-5 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.158 |
IUPAC Name |
3,3-dimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-6(2)5(10)8-4(9)3-7-6/h7H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
XTQZTPFSKIZSKF-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)CN1)C |
Synonyms |
2,6-Piperazinedione,3,3-dimethyl-(6CI) |
Origin of Product |
United States |
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